4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2-chlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-5-9-7-15(14-13-9)6-8-3-1-2-4-10(8)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDNQQCHFOYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which is known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9ClN4
- Molecular Weight : 224.66 g/mol
- CAS Number : 1250616-82-0
Biological Activity Overview
Triazole derivatives are recognized for their broad spectrum of biological activities. The specific compound under consideration has shown potential in several areas:
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrate antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus . The incorporation of halogen substituents, such as chlorine in this compound, may enhance its efficacy.
Antifungal Properties
Triazoles are widely used in treating fungal infections. The mechanism often involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. Compounds similar to this compound have been documented to inhibit fungal growth effectively .
Anticancer Potential
Recent studies have explored the anticancer properties of triazoles. For instance, compounds with a triazole core have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can also influence receptor activity, altering cellular responses.
Study 1: Antibacterial Activity
In a comparative study of various triazole derivatives, it was found that compounds with chlorinated phenyl groups exhibited enhanced antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was as low as 5 µg/mL .
Study 2: Antifungal Efficacy
A recent investigation into the antifungal properties of triazoles revealed that derivatives similar to the compound showed significant inhibition against Candida albicans and Aspergillus niger. The study reported an IC50 value indicating effective concentration levels for clinical relevance .
Study 3: Anticancer Activity
A series of experiments demonstrated that triazole derivatives could induce apoptosis in cancer cell lines. The presence of the chloromethyl group was associated with increased cytotoxicity against breast cancer cells (MCF-7), with IC50 values suggesting potent activity at low concentrations .
Data Summary Table
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole showed efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Triazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds with similar structural motifs have been tested against HeLa and HCT-116 cell lines, demonstrating IC50 values in the micromolar range, indicating promising anticancer activity.
Agricultural Applications
Fungicides
The compound's triazole structure is significant in agricultural chemistry, particularly as a fungicide. Triazoles are widely used to control fungal diseases in crops. A case study highlighted the effectiveness of triazole-based fungicides in managing powdery mildew in wheat and barley, leading to improved crop yields.
Herbicides
There is ongoing research into the use of triazole compounds as herbicides. Preliminary studies suggest that these compounds can inhibit specific enzymes involved in plant growth regulation, thus providing a potential avenue for developing new herbicidal agents.
Data Tables
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against resistant bacterial strains |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Agricultural Science | Fungicide | Controlled powdery mildew in crops |
| Herbicide | Inhibited growth regulation enzymes |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives. Among them, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Agricultural Application
In an agricultural trial conducted on wheat crops affected by powdery mildew, the application of a triazole-based fungicide containing derivatives similar to this compound resulted in a 50% reduction in disease severity compared to untreated controls. This study underscores the compound's potential as an effective agricultural agent.
Comparison with Similar Compounds
Positional and Functional Group Variations
1-(2-Chlorophenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole () :
This compound replaces the chloromethyl group with a trifluoromethyl (CF₃) group at position 3. The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and altering electronic properties compared to the chloromethyl group. The 2-chlorophenyl substituent matches the target compound, but the absence of a chloromethyl limits cross-coupling reactivity .- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (): Substitutes the chloromethyl with a hydroxymethyl group. The 4-chlorophenyl group (vs. 2-chlorophenyl in the target) alters steric and electronic profiles, which may affect binding to biological targets .
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole () :
Features a diethoxymethyl group at position 4, introducing ether functionalities that enhance solubility in organic media. The 3-chloro-4-fluorophenyl group combines halogen atoms at adjacent positions, creating distinct electronic effects compared to the 2-chlorobenzyl group .
Core Scaffold Differences
- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () :
A 1,2,4-triazole isomer with a thione (C=S) group. The thione enhances hydrogen-bonding capacity and alters tautomerism, impacting both chemical reactivity and biological activity compared to 1,2,3-triazoles .
Physicochemical Properties
Preparation Methods
Chloromethyl Triazole Formation
- Condensation : Chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an active imine intermediate.
- Cyclization : The imine is cyclized with hydrazine hydrate or methylhydrazine sulfate to yield the triazole ring bearing a chloromethyl substituent.
This process was optimized to avoid multi-step protection/deprotection and chlorination steps seen in earlier methods, improving atom economy and yield.
Key Findings on Yield and Stability
- Initial cyclization with methylhydrazine sulfate gave low yield (7.4%) and poor regioselectivity.
- Replacing methylhydrazine with hydrazine hydrate improved the yield of the demethylated triazole intermediate to 49% over two steps.
- The chloromethyl triazole intermediate is stable under neutral, acidic, and weakly basic conditions but unstable in strong alkaline media.
N-Alkylation and N1-Methylation
- The demethylated triazole intermediate undergoes N-alkylation with triazone under mild basic conditions (potassium carbonate in DMF) at 60 °C, yielding the N-alkylated intermediate in 25%.
- Subsequent N1-methylation with iodomethane under potassium carbonate conditions affords the final triazone-triazole product in 80% yield.
- Attempts to directly methylate the chloromethyl triazole under alkaline conditions failed due to instability.
Alternative Multi-Step Synthetic Routes
Earlier methods for preparing chloromethyl triazole involved:
- Starting from toxic chloroacetonitrile with multi-step ring construction (54% yield).
- Hydroxyl protection, deprotection, and chlorination steps adding complexity.
- Ester reduction followed by chlorination to introduce the chloromethyl group.
These approaches suffer from poor atom economy, multiple steps, and use of hazardous reagents, limiting their practical application.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| One-pot tandem cyclization | Chloroacetamide, DMF-DMA, hydrazine hydrate | Condensation, cyclization, N-alkylation, N-methylation | 49 (demethyl triazole), 25 (N-alkylation), 80 (N1-methylation) | Efficient, fewer steps, practical | Instability under strong base |
| Multi-step from chloroacetonitrile | Chloroacetonitrile, N-methyl-N-formylhydrazine | Multi-step ring formation | 54 | Established method | Toxic reagents, multiple steps |
| Protection/deprotection & chlorination | Hydroxyl-protected intermediates | Protection, deprotection, chlorination | Not specified | Allows functional group control | Complex, low atom economy |
| Azide-Alkyne "Click" chemistry | Azide and alkyne derivatives | Cu(I)-catalyzed cycloaddition | 76-82 | Regioselective, mild conditions | May require extra steps for substitution |
Summary of Research Findings and Optimization
- The two-stage one-pot approach from chloroacetamide is a promising route, balancing yield and operational simplicity.
- Optimization of solvents and bases is critical: potassium carbonate in DMF at 60 °C yields the best N-alkylation results.
- Avoidance of strong alkaline conditions is necessary due to instability of chloromethyl triazole intermediates.
- N1-methylation is best performed after N-alkylation, using methyl iodide under mild basic conditions.
- Structural confirmation by X-ray crystallography has validated the substitution pattern of the final compound.
Q & A
Q. What are the most reliable synthetic methodologies for preparing 4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction. This involves reacting a chloromethyl-substituted alkyne with a 2-chlorophenylmethyl azide under catalytic conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in a 1:1 H₂O/tert-BuOH mixture). The reaction typically proceeds at room temperature with high yields (~70–85%) and regioselectivity for the 1,4-disubstituted triazole product . Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) is recommended for isolating the pure compound.
Q. How can structural characterization of this triazole derivative be optimized using spectroscopic techniques?
- NMR : Analyze and NMR spectra to confirm regioselectivity (1,4-substitution) and substituent positions. The chloromethyl group typically appears as a singlet at ~4.5–5.0 ppm (), while aromatic protons from the 2-chlorophenyl group resonate between 7.2–7.8 ppm .
- IR : Look for characteristic C-Cl stretches at ~550–750 cm and triazole ring vibrations at ~1450–1600 cm .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .
Q. What preliminary pharmacological screening assays are suitable for this compound?
Begin with antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination against E. coli or S. aureus) and cytotoxicity assays (e.g., MTT on MCF-7 or HEK-293 cell lines). Triazole derivatives often exhibit activity due to their ability to disrupt microbial cell membranes or inhibit enzymes like lanosterol demethylase .
Advanced Research Questions
Q. How can regioselectivity in the synthesis of 1,2,3-triazoles be controlled when varying substituents?
Regioselectivity in CuAAC is inherently 1,4-specific, but steric/electronic effects from substituents (e.g., electron-withdrawing chlorine atoms) can influence reaction rates. For example, bulky 2-chlorophenyl groups may slow azide-alkyne cyclization, requiring extended reaction times or elevated temperatures (40–60°C). Ag-Zn nanoheterostructured catalysts have also been reported to enhance yields in challenging cases .
Q. What strategies resolve contradictions in biological activity data across similar triazole analogs?
Discrepancies in bioactivity (e.g., varying IC values) may arise from differences in lipophilicity, steric hindrance, or metabolic stability. Perform comparative SAR studies:
- Replace the chloromethyl group with methylthio or methoxy groups to assess electronic effects.
- Modify the 2-chlorophenyl substituent to 3- or 4-chlorophenyl analogs and evaluate changes in binding affinity .
- Use molecular docking to predict interactions with target proteins (e.g., fungal CYP51 or bacterial topoisomerases) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to assess logP (target <5 for oral bioavailability) and P-glycoprotein substrate potential.
- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify vulnerable sites (e.g., chloromethyl groups prone to hydrolysis) .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) via click chemistry modifications while retaining the triazole core .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
Chlorine atoms and flexible chloromethyl groups can hinder crystal formation. Strategies include:
- Slow evaporation from dichloromethane/hexane mixtures.
- Co-crystallization with thiourea or crown ethers to stabilize lattice structures.
- Low-temperature (100 K) data collection to mitigate disorder in the chloromethyl moiety .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for azide intermediates to prevent decomposition.
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate results across ≥3 independent replicates .
- Data Interpretation : Cross-reference spectral data with databases (e.g., PubChem, ChemSpider) to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
